molecular formula C43H56O5 B11159083 (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11159083
M. Wt: 652.9 g/mol
InChI Key: VDLDQAOJUODQEB-FVQSQUBJSA-N
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Description

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound that combines a steroidal structure with a chromenyl moiety. This unique combination of structures imparts the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves multi-step organic reactions. The starting materials often include cholesterol and 4-methyl-6-oxo-6H-benzo[c]chromene. The key steps in the synthesis may involve esterification reactions, where the hydroxyl group of cholesterol reacts with the carboxyl group of the chromenyl derivative under acidic or basic conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the chromenyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with amine or thiol groups replacing the ester linkage.

Scientific Research Applications

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. Additionally, the chromenyl moiety can interact with enzymes and proteins involved in oxidative stress and inflammation, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to its combination of a steroidal and chromenyl structure, which imparts distinctive chemical and biological properties not commonly found in simpler esters or other complex organic compounds.

Properties

Molecular Formula

C43H56O5

Molecular Weight

652.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C43H56O5/c1-26(2)10-9-11-27(3)35-17-18-36-34-15-14-29-24-30(20-22-42(29,5)37(34)21-23-43(35,36)6)47-39(44)25-46-38-19-16-32-31-12-7-8-13-33(31)41(45)48-40(32)28(38)4/h7-8,12-14,16,19,26-27,30,34-37H,9-11,15,17-18,20-25H2,1-6H3/t27-,30+,34+,35-,36+,37+,42+,43-/m1/s1

InChI Key

VDLDQAOJUODQEB-FVQSQUBJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C

Origin of Product

United States

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